1-(3-Bromopyridin-2-yl)ethanone chemical properties
1-(3-Bromopyridin-2-yl)ethanone chemical properties
An In-depth Technical Guide to 1-(3-Bromopyridin-2-yl)ethanone
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety information for 1-(3-Bromopyridin-2-yl)ethanone, a key intermediate in medicinal chemistry and organic synthesis.
Core Chemical Properties
1-(3-Bromopyridin-2-yl)ethanone, also known as 2-Acetyl-3-bromopyridine, is an organic compound featuring a pyridine ring substituted with a bromine atom at the 3-position and an acetyl group at the 2-position.[1][2] This substitution pattern makes it a valuable building block for more complex molecules.[1]
Physicochemical Data
The physical and chemical properties of 1-(3-Bromopyridin-2-yl)ethanone are summarized below. These properties are influenced by its aromatic heterocyclic structure and polar functional groups.[1]
| Property | Value | Source(s) |
| CAS Number | 111043-09-5 | [3][4] |
| Molecular Formula | C₇H₆BrNO | [1][5] |
| Molecular Weight | 200.03 g/mol | [1][3][4] |
| Appearance | Light yellow to brown solid or colorless to yellow to brown liquid. | [3][5][6] |
| Boiling Point | 246.0 ± 25.0 °C (Predicted at 760 mmHg) | [1][3] |
| Density | 1.534 ± 0.06 g/cm³ (Predicted) | [1][3] |
| pKa | 0.40 ± 0.10 (Predicted) | [3] |
| InChI Key | SMOWKFOTFNHSBT-UHFFFAOYSA-N | [4][6] |
Spectroscopic Data
Mass spectrometric analysis is crucial for confirming the molecular weight and structure of 1-(3-bromopyridin-2-yl)ethanone.
| Spectroscopic Data | Description | Source(s) |
| Mass Spectrometry | The molecular ion peak appears at m/z 200/202, displaying the characteristic 1:1 isotopic pattern for a compound containing a single bromine atom (⁷⁹Br and ⁸¹Br).[1] Key fragmentation pathways include the loss of the acetyl group (m/z 43) or the loss of the bromine atom (m/z 79/81).[1] | [1] |
Synthesis and Reactivity
The unique arrangement of functional groups on the electron-deficient pyridine ring governs the compound's synthesis and reactivity.[1][4]
Synthesis Methodologies
Several synthetic routes are employed to produce 1-(3-Bromopyridin-2-yl)ethanone. The choice of method depends on the availability of starting materials and desired scale.
-
Bromination of Pyridine Derivatives : A common approach involves the direct bromination of 2-acetylpyridine using bromine in a suitable solvent.[1]
-
Acylation Reactions : Friedel-Crafts acylation of 3-bromopyridine with acetyl chloride, typically in the presence of a Lewis acid catalyst like aluminum chloride, can yield the target compound.[1][4]
Reactivity Profile
1-(3-Bromopyridin-2-yl)ethanone is a versatile synthetic intermediate due to its reactive bromine atom and ketone functional group.[1] The electron-withdrawing nature of the pyridine nitrogen and the acetyl group influences the reactivity of the substituents.[1][4]
-
Nucleophilic Substitution : The bromine atom acts as a good leaving group and can be displaced by various nucleophiles.[1][4] This reaction is fundamental for introducing new functional groups to the pyridine ring.[4]
-
Condensation Reactions : The acetyl group's ketone moiety can react with amines or alcohols to form imines or ethers, respectively.[1]
-
Reduction : The carbonyl group can be reduced to a secondary alcohol, 1-(3-bromopyridin-2-yl)ethanol, using standard reducing agents.[1][4]
-
Cross-Coupling Reactions : The carbon-bromine bond is suitable for participating in metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, to form new carbon-carbon bonds.[1]
Experimental Protocols & Handling
This section outlines general procedures and safety precautions. Researchers should always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.
General Handling and Storage
-
Handling : This product should only be handled by personnel qualified in managing potentially hazardous chemicals.[7] Use should occur in a well-ventilated area or a chemical fume hood.[7][8] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[8]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] It is recommended to store under an inert atmosphere at room temperature.[3][6]
-
Incompatible Materials : Avoid strong oxidizing agents, strong acids, heat, flames, and sparks.[7][9]
Safety and Hazard Information
1-(3-Bromopyridin-2-yl)ethanone is classified as harmful.[1]
| Hazard Information | Description | Source(s) |
| Signal Word | Warning | [6] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). | [6][7] |
| Precautionary Statements | P280 (Wear protective gloves/clothing/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician). | [6] |
| Personal Protective Equipment (PPE) | Wear laboratory clothing, chemical-resistant gloves, and safety goggles.[7] An approved mask/respirator should be used where necessary.[7] |
First Aid Measures
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8][10]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with soap and copious amounts of water for at least 15 minutes.[7][10]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists.[7]
-
Ingestion : Wash out the mouth with large amounts of water and seek immediate medical attention.[7]
Fire Fighting and Disposal
-
Fire Fighting : In case of a fire, use dry powder or carbon dioxide extinguishers.[7] Protective clothing and a self-contained breathing apparatus should be worn.[7] Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen bromide.[7]
-
Disposal : Dispose of contents and container in accordance with national and regional regulations through an approved waste disposal plant.[7][9] Do not allow the material to enter drains or water courses.[7]
References
- 1. Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 [smolecule.com]
- 2. 1-(3-bromopyridin-2-yl)ethanone | 111043-09-5 [amp.chemicalbook.com]
- 3. 1-(3-bromopyridin-2-yl)ethanone CAS#: 111043-09-5 [chemicalbook.com]
- 4. 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 | Benchchem [benchchem.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1-(3-Bromopyridin-2-yl)ethanone | CAS#:111043-09-5 | Chemsrc [chemsrc.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. 1-(3-bromopyridin-2-yl)ethanone - Safety Data Sheet [chemicalbook.com]
